molecular formula C9H11BClFO3 B2637436 3-Chloro-4-fluoro-5-propoxyphenylboronic acid CAS No. 2096331-01-8

3-Chloro-4-fluoro-5-propoxyphenylboronic acid

Cat. No.: B2637436
CAS No.: 2096331-01-8
M. Wt: 232.44
InChI Key: SGWGANLDUFKVLE-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-5-propoxyphenylboronic acid: is an organoboron compound with the molecular formula C9H11BClFO3 and a molecular weight of 232.44 g/mol . This compound is part of the boronic acid family, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Mechanism of Action

are compounds that contain a boron atom bonded to three oxygen atoms, one of which is an OH group. They are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological molecules, making them useful in the field of medicinal chemistry. They are often used in the development of drugs, as they can bind to target proteins and modulate their activity .

The pharmacokinetics of boronic acids can vary depending on their chemical structure. Some boronic acids are well absorbed and have good bioavailability, while others may be rapidly metabolized or excreted .

The action environment can also influence the activity of boronic acids. For example, the pH of the environment can affect the stability of the boron-oxygen bond, potentially influencing the compound’s ability to bind to its target .

Biochemical Analysis

Biochemical Properties

3-Chloro-4-fluoro-5-propoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site and preventing substrate access. Additionally, this compound can form complexes with proteins that contain serine or threonine residues, leading to alterations in protein function and activity. These interactions are typically mediated through the formation of covalent bonds between the boronic acid group and the hydroxyl groups of the target biomolecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways by modulating the activity of key signaling proteins such as kinases and phosphatases. By inhibiting these enzymes, this compound can alter gene expression patterns and impact cellular metabolism. For instance, the inhibition of kinases can lead to changes in the phosphorylation status of downstream targets, thereby affecting cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the covalent binding of the boronic acid group to the active site of target enzymes, resulting in enzyme inhibition. This binding can be reversible or irreversible, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation. These effects can persist for several hours to days, depending on the concentration and exposure duration .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a critical concentration of the compound is required to achieve the desired biochemical effects without causing adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of various metabolites that can be excreted from the body. Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes, thereby affecting the levels of specific metabolites within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluoro-5-propoxyphenylboronic acid typically involves the reaction of 3-Chloro-4-fluoro-5-propoxyphenyl bromide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran or dimethylformamide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves stringent control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Palladium acetate or palladium chloride.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Tetrahydrofuran, dimethylformamide.

Major Products Formed:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Substituted Phenyl Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development: Potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Bioconjugation: Used in the development of bioconjugates for targeted drug delivery and diagnostic applications.

Industry:

    Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.

    Agriculture: Potential use in the development of agrochemicals.

Comparison with Similar Compounds

  • 3-Chloro-4-fluorophenylboronic acid
  • 4-Fluoro-3-chlorophenylboronic acid
  • 4-Chlorophenylboronic acid

Uniqueness: 3-Chloro-4-fluoro-5-propoxyphenylboronic acid is unique due to the presence of the propoxy group, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of specific organic molecules that require this unique substitution pattern .

Properties

IUPAC Name

(3-chloro-4-fluoro-5-propoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BClFO3/c1-2-3-15-8-5-6(10(13)14)4-7(11)9(8)12/h4-5,13-14H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWGANLDUFKVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)F)OCCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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